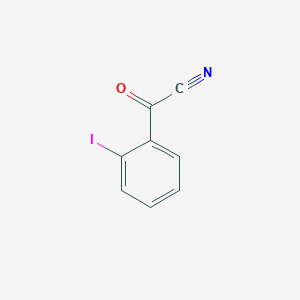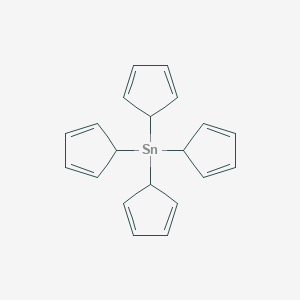![molecular formula C28H29NO4S B11938937 (3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of LY2922470 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a spiropiperidine or tetrahydroquinoline acid derivative, followed by modifications to enhance selectivity and potency . Industrial production methods for LY2922470 are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
LY2922470 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
LY2922470 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GPR40 agonists and their interactions with other molecules.
Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and ischemic stroke.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
Mecanismo De Acción
LY2922470 exerts its effects by binding to and activating GPR40, which is highly expressed in pancreatic beta cells. This activation leads to the amplification of insulin secretion in the presence of elevated glucose levels. The compound also influences other pathways, such as the release of glucagon-like peptide-1 (GLP-1), which further enhances its glucose-lowering effects .
Comparación Con Compuestos Similares
LY2922470 is compared with other GPR40 agonists, such as LY2881835 and LY2922083. While all these compounds share the ability to enhance insulin secretion, LY2922470 is unique in its potent and selective activation of GPR40, leading to more pronounced and durable effects on glucose levels . Additionally, LY2922470 has shown potential neuroprotective effects, which are not as prominent in other similar compounds .
Similar compounds include:
- LY2881835
- LY2922083
- AM1638
These compounds share structural similarities and target the same receptor but differ in their pharmacokinetic properties and therapeutic potential .
Propiedades
Fórmula molecular |
C28H29NO4S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m1/s1 |
Clave InChI |
VJVDLRVFJTVWEO-JOCHJYFZSA-N |
SMILES isomérico |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
SMILES canónico |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)













